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  • Product: 2-Amino-N-isoquinolin-1-ylmethyl-acetamide
  • CAS: 1353947-83-7

Core Science & Biosynthesis

Foundational

"2-Amino-N-isoquinolin-1-ylmethyl-acetamide" molecular structure elucidation

An In-Depth Technical Guide to the Molecular Structure Elucidation of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure Elucidation of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The precise determination of molecular structure is a foundational requirement in drug discovery and development, ensuring identity, purity, and a basis for understanding structure-activity relationships (SAR). This guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of a novel isoquinoline derivative, "2-Amino-N-isoquinolin-1-ylmethyl-acetamide." We will proceed from initial confirmation of the molecular formula to the detailed mapping of atomic connectivity and, finally, the definitive determination of its three-dimensional architecture. This document is intended for researchers, chemists, and analytical scientists engaged in the synthesis and characterization of small molecules.

Strategic Workflow for Structural Elucidation

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping (Spectroscopy) cluster_2 Phase 3: Definitive 3D Structure cluster_3 Phase 4: Final Confirmation HRMS HRMS Analysis (Molecular Formula) HPLC Purity Assessment (HPLC/UPLC) HRMS->HPLC Confirms pure sample for spectroscopy NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environment) HPLC->NMR_1D NMR_2D 2D NMR (COSY, HSQC) (Atom Connectivity) NMR_1D->NMR_2D Assign signals MSMS Tandem MS (MS/MS) (Fragment Analysis) NMR_2D->MSMS Propose structure Confirm Data Integration & Final Structure Confirmation MSMS->Confirm XRD Single Crystal X-Ray Diffraction (SCXRD) (Absolute 3D Structure) XRD->Confirm

Figure 1: A strategic workflow for comprehensive molecular structure elucidation.

Part 1: Foundational Analysis - Mass and Purity

Before investing in extensive spectroscopic analysis, it is imperative to confirm the molecular formula and assess the sample's purity. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is critical for determining the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with high precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or impurities with the same nominal mass. For "2-Amino-N-isoquinolin-1-ylmethyl-acetamide" (C₁₂H₁₄N₄O), we expect to observe the protonated molecular ion, [M+H]⁺.

ParameterPredicted Value
Molecular Formula C₁₂H₁₄N₄O
Monoisotopic Mass 230.1168 g/mol
Expected [M+H]⁺ Ion 231.1246 m/z

Table 1: Predicted Mass Spectrometry Data for the Target Compound.

Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[4]

  • Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Scan over a mass range appropriate for the compound (e.g., m/z 50-500).[4]

  • Analysis: Compare the measured exact mass of the most abundant ion with the theoretical value for C₁₂H₁₅N₄O⁺ (the protonated form). A mass accuracy error of <5 ppm provides high confidence in the assigned molecular formula.

Part 2: Spectroscopic Elucidation - Mapping the Framework

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise atomic connectivity.

¹H NMR Spectroscopy: Proton Environments

Causality: ¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons responsible for a signal, and the splitting pattern (multiplicity) shows the number of neighboring protons.

Based on the proposed structure, we can predict the key signals:

  • Isoquinoline Ring Protons: These will appear in the aromatic region (typically δ 7.5-9.5 ppm). The specific positions of the nitrogen atom and the substituent will cause distinct shifts and coupling patterns.[5] For a 1-substituted isoquinoline, the H-3 and H-4 protons are often distinct, as is the H-8 proton due to its proximity to the nitrogen's lone pair and the substituent.[5][6]

  • Methylene Bridge (-CH₂-): This group connects the isoquinoline ring to the acetamide nitrogen. These protons will likely appear as a doublet due to coupling with the adjacent N-H proton.

  • Acetamide Protons (-NH-CO-CH₂-NH₂): The amide N-H proton will likely be a broad singlet or a triplet if coupled to the methylene bridge. The terminal -NH₂ protons will typically appear as a broad singlet.

  • Amino Methylene (-CH₂-NH₂): The protons of the methylene group attached to the primary amine will be a singlet.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Isoquinoline Aromatic Hs7.5 - 9.3Multiplets, Doublets6H
Amide NH ~8.0 - 8.5Broad Triplet1H
Methylene -CH₂ -NHCO-~4.8Doublet2H
Methylene -COCH₂ NH₂~3.5 - 4.0Singlet2H
Amino NH₂ ~1.5 - 2.5Broad Singlet2H

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃ or DMSO-d₆).

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The number of signals corresponds to the number of chemically non-equivalent carbons. The chemical shifts provide information about the carbon's hybridization and electronic environment (e.g., aromatic, aliphatic, carbonyl).

For C₁₂H₁₄N₄O, we expect to see 12 distinct carbon signals (assuming no accidental equivalence):

  • Isoquinoline Carbons: Nine signals, with those closer to the nitrogen atom typically appearing at a lower field (higher ppm).[5][7]

  • Carbonyl Carbon (-C=O): This will be the most downfield signal, typically in the δ 165-175 ppm range.

  • Methylene Carbons (-CH₂-): Two signals in the aliphatic region (δ 40-60 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC): Acquire standard COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively. This is crucial for definitively linking protons to their attached carbons and mapping out the spin systems within the isoquinoline ring.

Part 3: Fragmentation Analysis - Confirming Connectivity

Tandem Mass Spectrometry (MS/MS) provides an orthogonal method to confirm the proposed structure by breaking the molecule apart and analyzing the resulting fragments.

Causality: In MS/MS, the previously isolated [M+H]⁺ ion is subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is highly characteristic of the molecule's structure. Cleavage typically occurs at the weakest bonds or leads to the formation of stable ions or neutral losses.[8][9][10] For our target molecule, key fragmentations are expected at the amide bond and the benzylic C-N bond.

G M [M+H]⁺ m/z = 231.12 F1 Isoquinolin-1-ylmethanaminium m/z = 157.08 M->F1 Loss of glycinamide (C₂H₄N₂O) F3 Glycinamide Cation m/z = 74.05 M->F3 Cleavage of C-N bond F2 Isoquinoline Cation m/z = 129.06 F1->F2 Loss of CH₂NH

Figure 2: Predicted MS/MS fragmentation pathway for [C₁₂H₁₄N₄O+H]⁺.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss
231.12157.08[C₁₀H₉N₂]⁺ (Isoquinolin-1-ylmethanaminium)C₂H₄N₂O
231.12129.06[C₉H₇N]⁺ (Isoquinoline cation)C₃H₈N₃O
157.08129.06[C₉H₇N]⁺ (Isoquinoline cation)CH₂N

Table 3: Predicted Key Fragments in MS/MS Analysis.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Use the same solution prepared for HRMS analysis.

  • Instrumentation: Employ a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) coupled with a liquid chromatography system.

  • Chromatography: (Optional but recommended) Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure the analysis of a pure compound.

  • MS/MS Acquisition:

    • Perform a full MS1 scan to identify the m/z of the precursor ion (231.12).

    • Set up a product ion scan experiment where the precursor ion is isolated in the first mass analyzer, fragmented in a collision cell (using argon or nitrogen), and the resulting fragments are analyzed in the second mass analyzer.

    • Collect data over a range of collision energies to observe both primary and secondary fragmentation.[11]

Part 4: Definitive 3D Structure - X-ray Crystallography

While spectroscopic methods provide conclusive evidence for molecular connectivity, only Single-Crystal X-ray Diffraction (SCXRD) can deliver an unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, bond angles, and stereochemistry.[12][13]

Causality: SCXRD is considered the "gold standard" for structure elucidation.[13] When X-rays are passed through a well-ordered single crystal, they diffract in a unique pattern. By analyzing the positions and intensities of these diffracted beams, the electron density throughout the crystal's unit cell can be mapped, and from this, the precise location of every atom in the molecule can be determined.[14]

G Crystal Grow Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Structure (Determine Phases) Collect->Solve Refine Refine Structure (Fit Atomic Positions) Solve->Refine Validate Validate & Report Final 3D Structure Refine->Validate

Figure 3: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).

Experimental Protocol: SCXRD Workflow
  • Crystal Growth: The primary prerequisite is a high-quality single crystal. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[15]

  • Structure Solution and Refinement:

    • The diffraction data are processed to determine the unit cell dimensions and space group.

    • Computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise 3D structure.

Conclusion: A Unified Structural Assignment

The molecular structure elucidation of "2-Amino-N-isoquinolin-1-ylmethyl-acetamide" is achieved through the systematic and synergistic application of multiple analytical techniques. HRMS establishes the correct elemental formula. A complete suite of 1D and 2D NMR experiments maps the covalent framework, assigning every proton and carbon and confirming the connectivity between the isoquinoline, methylene, and amino-acetamide moieties. Tandem mass spectrometry validates this proposed connectivity through characteristic fragmentation patterns. Finally, should a suitable crystal be obtained, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. The convergence of data from these orthogonal methods provides the highest possible confidence in the final structural assignment, a critical milestone in any drug discovery or chemical research program.

References

  • BenchChem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers.
  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.
  • Northwestern University. (n.d.). Crystallographic Structure Elucidation. IMSERC. Retrieved from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). MicroED small molecule structure elucidation workflow. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Pai, B. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

  • Fukuyama, Y., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. PMC. Retrieved from [Link]

  • ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Ewing, G. W., & Steck, E. A. (1946). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Spectral Characterization, and In Vitro Biological Evaluation of Some Novel Isoquinolinone-based Heterocycles as Potential Antitumor Agents. Retrieved from [Link]

  • Kumar, A., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. PMC. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PMC. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

  • PMC. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • MDPI. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants.... Retrieved from [Link]

  • ResearchGate. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved from [Link]

  • ChemSynthesis. (2025). N-[(2-amino-3-quinolinyl)methyl]acetamide. Retrieved from [Link]

  • PubMed. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • PMC. (n.d.). 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2025). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Molbase. (n.d.). Acetamide, 2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-quinazolinyl]amino]-N-2-naphthalenyl-. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • MavMatrix. (n.d.). Identification of acidic residues in proteins by selective chemical labeling and tandem mass spectrometry. Retrieved from [Link]

  • Manolis Kellis Lab. (2016). Mass Spectrometry Data Acquisition Protocol. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline Mass Spectrum. WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-methyl- Mass Spectrum. WebBook. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the De Novo In Silico Characterization of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide: A Hypothetical Case Study

Abstract: The journey from a novel chemical structure to a potential therapeutic agent is fraught with challenges, primarily the identification of its biological target and mechanism of action. This technical guide prese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The journey from a novel chemical structure to a potential therapeutic agent is fraught with challenges, primarily the identification of its biological target and mechanism of action. This technical guide presents a comprehensive, in silico workflow for the characterization of a novel compound, "2-Amino-N-isoquinolin-1-ylmethyl-acetamide," for which no prior biological data exists. We navigate the entire computational drug discovery pipeline, from initial physicochemical analysis and rational target hypothesis to molecular docking and dynamic simulation.[1][2][3] This document serves as a blueprint for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for industry-standard software but also the critical scientific reasoning that underpins each decision. By simulating a real-world research scenario, we demonstrate how computational modeling can build a robust, data-driven foundation for subsequent experimental validation.

Part 1: Foundational Analysis & Hypothesis Generation

The first phase of any computational drug discovery project involves a thorough characterization of the ligand and the formulation of a testable hypothesis regarding its biological function. Without pre-existing experimental data, we must rely on chemical similarity and established pharmacological principles.

The Subject Molecule: 2-Amino-N-isoquinolin-1-ylmethyl-acetamide

The molecule of interest features an isoquinoline scaffold, a bicyclic aromatic heterocycle. This scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[4] Compounds based on the isoquinoline core have demonstrated a wide spectrum of biological activities, including anticancer properties through mechanisms like kinase inhibition (e.g., targeting the PI3K/Akt/mTOR signaling pathway), microtubule polymerization inhibition, and topoisomerase inhibition.[5] This existing body of knowledge provides the logical starting point for our investigation.

Physicochemical Profiling and Ligand Preparation

Before any complex simulations, we must first assess the "drug-likeness" of our molecule and prepare a high-quality 3D conformation. This is a critical self-validating step; a molecule with poor predicted pharmacokinetic properties may not be a viable candidate for further development.[6]

Protocol 1: Ligand Preparation and Physicochemical Analysis

  • Obtain SMILES String: The first step is to represent the 2D structure of the molecule in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string for 2-Amino-N-isoquinolin-1-ylmethyl-acetamide is CC(=O)NCC1=C2C=CC=CC=2C=CN=C1N.

  • Generate 3D Coordinates: Use a tool like OpenBabel to convert the 1D SMILES string into a 3D structure. This initial structure is a rough approximation.

  • Energy Minimization: The 3D structure must be optimized to find a low-energy, stable conformation. This is performed using a suitable force field, such as the CHARMM General Force Field (CGenFF), which is specifically designed for drug-like molecules.[7][8] This step resolves steric clashes and brings bond lengths and angles to their ideal geometries.

  • Calculate Physicochemical Properties: Using computational tools, we can predict key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A primary filter is Lipinski's Rule of Five, which assesses oral bioavailability.[6]

  • File Format Conversion: The final, energy-minimized ligand structure is saved in the PDBQT format, which includes partial charges and atom type definitions required by docking software like AutoDock Vina.[9][10]

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight215.26 g/mol ≤ 500 g/mol Yes
LogP (Octanol/Water Partition Coeff.)1.85≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Conclusion High "Drug-Likeness"

Table 1: In Silico Physicochemical Profiling of the Subject Molecule.

Target Hypothesis: From Scaffold to Specificity

Given the prevalence of isoquinoline derivatives as kinase inhibitors, a rational starting point is to hypothesize that our compound targets a member of the human kinome.[4][5] For this case study, we select the Epidermal Growth Factor Receptor (EGFR) kinase domain as our hypothetical target. EGFR is a well-validated target in oncology, and numerous crystal structures of its kinase domain in complex with various inhibitors are available in the Protein Data Bank (PDB).[4] This choice allows us to leverage a wealth of structural information to guide and validate our docking protocol. We will use the PDB entry 2GS2 , which features the EGFR kinase domain.

Part 2: The Core Computational Workflow

With a prepared ligand and a hypothesized target, we can proceed to the core computational pipeline: receptor preparation, binding site definition, and molecular docking.

Workflow Overview

The following diagram outlines the comprehensive in silico workflow, from initial data retrieval to the final analysis of the protein-ligand complex.

G cluster_prep Phase 1: Preparation cluster_proc Phase 2: Processing cluster_dock Phase 3: Docking & MD cluster_analysis Phase 4: Analysis Ligand Ligand Structure (SMILES) Ligand_Prep Ligand Preparation (Energy Minimization, PDBQT) Ligand->Ligand_Prep Receptor Protein Structure (PDB ID: 2GS2) Receptor_Prep Receptor Preparation (Remove H2O, Add Hydrogens) Receptor->Receptor_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep->Docking Pose_Analysis Pose & Score Analysis (Binding Affinity) Docking->Pose_Analysis MD_Sim MD Simulation (GROMACS) Stability_Analysis Complex Stability Analysis (RMSD, RMSF) MD_Sim->Stability_Analysis Pose_Analysis->MD_Sim Top Pose Interaction_Analysis Interaction Visualization (PyMOL, LigPlot+) Pose_Analysis->Interaction_Analysis

Caption: High-level overview of the in silico characterization workflow.

Receptor Preparation Protocol

The crystal structure obtained from the PDB is a raw experimental model and must be carefully prepared for docking.[11] The goal is to create a computationally tractable model that accurately represents the physiological state of the protein's binding site.

Protocol 2: Receptor Preparation

  • Download PDB File: Obtain the structure file for PDB ID 2GS2 from the RCSB Protein Data Bank.

  • Clean the Structure: The first step is to remove non-essential molecules. This includes water molecules, co-solvents, and any co-crystallized ligands or ions not relevant to the binding site of interest. This is typically done using visualization software like PyMOL or UCSF Chimera.[9][12]

  • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Hydrogens are critical for defining correct hydrogen bonding networks and steric properties. Polar hydrogens are added, and their positions are optimized.

  • Assign Charges: Partial atomic charges are assigned to each atom in the protein. Gasteiger charges are a common choice for this step in preparation for AutoDock.[10]

  • Save in PDBQT Format: Similar to the ligand, the prepared receptor is saved in the PDBQT file format, making it ready for use with AutoDock Vina.

Defining the Battlefield: Binding Site Identification

Molecular docking calculations are confined to a specific volume of space on the receptor, known as the "grid box" or "search space."[11] Defining this space accurately is paramount for obtaining meaningful results. A search space that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time and can lead to inaccurate predictions.

The most reliable method for defining the binding site is to use the location of a co-crystallized ligand from an existing PDB structure.[11][13] Even though we removed the original ligand from 2GS2, we use its original coordinates to define the center and dimensions of our grid box, ensuring our novel compound is docked into the known active site.

Part 3: Molecular Docking & Initial Validation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15] The output provides a binding affinity score and a series of potential binding poses.

Molecular Docking Protocol with AutoDock Vina

AutoDock Vina is a widely used, robust, and fast open-source program for molecular docking.[9] It uses a sophisticated gradient optimization method in its search for the best binding poses.

Protocol 3: Running the Docking Simulation

  • Create a Configuration File: A simple text file (conf.txt) is created to specify the input files and search space parameters.

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • center_x, center_y, center_z: Coordinates for the center of the grid box (derived from the co-crystallized ligand).

    • size_x, size_y, size_z: Dimensions of the grid box in Angstroms.

    • exhaustiveness: A parameter that controls the thoroughness of the search. Higher values increase accuracy at the cost of computation time. A value of 16 is a good starting point for detailed analysis.[9]

    • out = all_poses.pdbqt: Specifies the output file for all generated poses.

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log results.log

  • Review Output: Vina will generate a PDBQT file containing the specified number of binding poses (typically 9 by default), ranked by their predicted binding affinity. The log file contains the binding affinity scores for each pose.

Data Analysis: Interpreting Docking Results

The primary output from Vina is a set of binding poses and their associated scores, reported in kcal/mol. This score is an estimate of the binding free energy; more negative values indicate stronger, more favorable binding.[12]

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-9.20.00MET793, LEU718, LYS745
2-8.81.34MET793, GLY796, LEU844
3-8.52.01CYS797, LEU718, ASP855

Table 2: Hypothetical Docking Results for 2-Amino-N-isoquinolin-1-ylmethyl-acetamide with EGFR Kinase Domain.

The Root Mean Square Deviation (RMSD) between poses helps quantify their structural difference. A low RMSD between the top-scoring poses suggests a well-defined and confident prediction.

Visualization of Protein-Ligand Interactions

A numerical score alone is insufficient for validation. We must visually inspect the top-ranked pose to ensure the interactions are chemically sensible.[16] This involves identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the complex.

Visualization Tools:

  • PyMOL: A powerful tool for 3D visualization of molecular structures.[17][18] It allows for detailed inspection of the binding pocket, measurement of distances, and generation of high-quality images.

  • LigPlot+: Generates schematic 2D diagrams of protein-ligand interactions, making it easy to identify and report all hydrogen bonds and hydrophobic contacts.[19][20]

G cluster_ligand Ligand: 2-Amino-N-isoquinolin-1-ylmethyl-acetamide cluster_receptor Receptor: EGFR Kinase Hinge Region (Hypothetical) Ligand_N_Amino Amino Group (Donor) Receptor_Lys745 LYS745 Side Chain Ligand_N_Amino->Receptor_Lys745 Salt Bridge Ligand_N_Iso Isoquinoline N (Acceptor) Receptor_Leu718 LEU718 Hydrophobic Pocket Ligand_N_Iso->Receptor_Leu718 Hydrophobic Contact Ligand_CO_Amide Amide C=O (Acceptor) Ligand_NH_Amide Amide N-H (Donor) Receptor_Met793_CO MET793 Backbone C=O Ligand_NH_Amide->Receptor_Met793_CO H-Bond Receptor_Met793_NH MET793 Backbone N-H Receptor_Met793_NH->Ligand_N_Iso H-Bond

Caption: Diagram of hypothetical key interactions between the ligand and EGFR.

Part 4: Deepening the Analysis with Molecular Dynamics

While docking provides a valuable static prediction, it does not account for the dynamic nature of proteins or the presence of solvent.[1] Molecular Dynamics (MD) simulations model the movement of atoms over time, allowing us to assess the stability and dynamics of the protein-ligand complex in a more realistic, solvated environment.

The Rationale for MD Simulation

An MD simulation can validate a docking pose by answering a critical question: Is the predicted binding mode stable over time? If a ligand remains securely in the binding pocket throughout the simulation, it increases confidence in the docking result. Conversely, if the ligand quickly dissociates, the initial pose may have been an artifact.

MD Simulation Protocol with GROMACS

GROMACS is a high-performance, open-source MD simulation package.[21][22][23] The process involves setting up the system with a specific force field, solvating it, and then running the simulation through several equilibration phases before a final production run.

Protocol 4: MD Simulation Setup and Execution

  • System Preparation:

    • Force Field: Select an appropriate force field. The CHARMM36m force field for proteins combined with the CHARMM General Force Field (CGenFF) for the ligand provides a robust and widely used framework.[7][24][25]

    • Solvation: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic) and fill it with explicit water molecules (e.g., TIP3P water model).[22]

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

  • Simulation Phases:

    • Energy Minimization: The first step is to remove any steric clashes in the initial setup, particularly with the newly added water and ions.

    • NVT Equilibration: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.[26]

    • NPT Equilibration: The system is brought to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system. Position restraints are gradually released.[26]

    • Production MD: With the system fully equilibrated, the production simulation is run for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data for analysis.

G Start Docked Complex (Protein + Ligand) Topology Generate Topology (CHARMM36m / CGenFF) Start->Topology Solvate Define Box & Solvate (Add Water) Topology->Solvate Ions Add Ions (Neutralize System) Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Constant Volume, Temp) EM->NVT NPT NPT Equilibration (Constant Pressure, Temp) NVT->NPT Prod Production MD (100 ns) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF) Prod->Analysis

Caption: Workflow for a standard Molecular Dynamics simulation using GROMACS.

Post-MD Trajectory Analysis

The output of an MD simulation is a trajectory file that contains snapshots of the system at regular time intervals.[21][27] Analysis of this trajectory reveals the stability of the complex.

  • Root Mean Square Deviation (RMSD): Calculating the RMSD of the protein backbone and the ligand over the course of the simulation is the primary method for assessing stability. A stable, converging RMSD plot for both the protein and the ligand indicates a stable complex.

  • Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue in the protein. It highlights regions of the protein that are flexible versus those that are stable. High fluctuations in the binding site residues could indicate instability.

Part 5: Synthesis & Conclusion

Synthesizing the Evidence

This technical guide has outlined a complete in silico workflow to characterize a novel molecule, 2-Amino-N-isoquinolin-1-ylmethyl-acetamide. Through this hypothetical case study, we:

  • Established the molecule's "drug-like" potential via physicochemical profiling.

  • Formulated a rational hypothesis, selecting the EGFR kinase domain as a plausible biological target based on the molecule's isoquinoline scaffold.

  • Demonstrated a robust molecular docking protocol using AutoDock Vina, yielding a high-confidence binding pose with a strong predicted binding affinity (-9.2 kcal/mol).

  • Visually validated the docking pose, identifying chemically sensible hydrogen bonds and hydrophobic interactions within the kinase hinge region.

  • Outlined a molecular dynamics simulation protocol with GROMACS to rigorously test the stability of the predicted protein-ligand complex in a dynamic, solvated environment.

The convergence of these computational techniques provides strong, albeit predictive, evidence that 2-Amino-N-isoquinolin-1-ylmethyl-acetamide is a potential inhibitor of the EGFR kinase.

Limitations and Future Directions

It is crucial to recognize that in silico modeling is a predictive discipline.[1] The models and force fields used are approximations of complex quantum mechanical reality. Therefore, all computational results must be validated through experimental means. The logical next steps stemming from this work would be:

  • Chemical Synthesis: Synthesize 2-Amino-N-isoquinolin-1-ylmethyl-acetamide.

  • In Vitro Kinase Assay: Experimentally measure the inhibitory activity (e.g., IC50 value) of the compound against the EGFR kinase to confirm the computational prediction.

  • Cell-Based Assays: Test the compound's effect on cancer cell lines that are known to be dependent on EGFR signaling.

  • Structural Biology: Pursue co-crystallization of the compound with the EGFR kinase domain to obtain an experimental structure of the complex, which would serve as the ultimate validation of the predicted binding mode.

This guide provides the foundational map for this entire discovery process, demonstrating how modern computational chemistry can accelerate and rationalize the path to novel therapeutic discovery.

References

  • GROMACS - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-90. Available from: [Link]

  • GROMACS - Molecular Dynamics Simulation Package. (n.d.). BioSoft. Retrieved February 15, 2026, from [Link]

  • Computational approaches to drug design. (n.d.). Drug Discovery News. Retrieved February 15, 2026, from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved February 15, 2026, from [Link]

  • Tripathi, S., & Singh, D. B. (2022). Systematic computational strategies for identifying protein targets and lead discovery. Expert Opinion on Drug Discovery, 17(10), 1105-1118. Available from: [Link]

  • Running molecular dynamics simulations using GROMACS. (2019, June 3). Galaxy Training Network. Retrieved February 15, 2026, from [Link]

  • Singh, T., & Biswas, D. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 21(5), e1012033. Available from: [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Genomatics. Retrieved February 15, 2026, from [Link]

  • Self explained tutorial for molecular dynamics simulation using gromacs. (n.d.). GitHub. Retrieved February 15, 2026, from [Link]

  • Overview of typical CADD workflow. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Welcome to GROMACS. (n.d.). GROMACS Documentation. Retrieved February 15, 2026, from [Link]

  • Pinzi, L., & Rastelli, G. (2019). Best Practices for Docking-Based Virtual Screening. Journal of Chemical Information and Modeling, 59(10), 4069-4076. Available from: [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025, December 22). Microbe Notes. Retrieved February 15, 2026, from [Link]

  • Grigoriadis, I., et al. (2017). CHARMM additive and polarizable force fields for biophysics and computer-aided drug design. Research Open World. Available from: [Link]

  • How are target proteins identified for drug discovery? (2025, March 20). Patsnap Synapse. Retrieved February 15, 2026, from [Link]

  • Lee, J., et al. (2016). Recent Developments and Applications of the CHARMM force fields. Biophysical reviews, 8(4), 461-482. Available from: [Link]

  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Angewandte Chemie International Edition, 51(40), 9980-10000. Available from: [Link]

  • CHARMM - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2021, September 30). Frontiers in Pharmacology. Retrieved February 15, 2026, from [Link]

  • Computer-Aided Drug Design (CADD): Types, Uses, Examples, Softwares. (2023, August 3). Microbe Notes. Retrieved February 15, 2026, from [Link]

  • Behind the Scenes of Computational Drug Discovery. (2022, September 27). Medium. Retrieved February 15, 2026, from [Link]

  • Tutorials for Computer Aided Drug Design in KNIME. (2021, January 24). KNIME. Retrieved February 15, 2026, from [Link]

  • From CHARMM to SILCS: Confluence of force fields and computer aided drug design. (n.d.). SilcsBio. Retrieved February 15, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved February 15, 2026, from [Link]

  • Unveiling Hidden Drug Targets. (2017, January 30). BiopharmaTrend. Retrieved February 15, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved February 15, 2026, from [Link]

  • Protein-ligand docking. (2019, October 19). Galaxy Training Network. Retrieved February 15, 2026, from [Link]

  • Best Practices in Docking and Activity Prediction. (2026, January 15). ResearchGate. Retrieved February 15, 2026, from [Link]

  • LigPlot+ v.2.3 - ligand-protein interaction diagrams. (2012, July 13). EMBL-EBI. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). MDPI. Retrieved February 15, 2026, from [Link]

  • Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024, September 24). YouTube. Retrieved February 15, 2026, from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved February 15, 2026, from [Link]

  • Hydrated docking. (n.d.). AutoDock Vina Documentation. Retrieved February 15, 2026, from [Link]

  • AutoDock Vina Documentation. (n.d.). The Scripps Research Institute. Retrieved February 15, 2026, from [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Heliyon. Retrieved February 15, 2026, from [Link]

  • Visualizing protein-ligand interaction with LIGPLOT or any other suitable software? (2020, April 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • N-[(2-amino-3-quinolinyl)methyl]acetamide. (2025, May 20). ChemSynthesis. Retrieved February 15, 2026, from [Link]

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  • Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. Retrieved February 15, 2026, from [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. Retrieved February 15, 2026, from [Link]

  • Visualizing protein-ligand interactions with LIGPLOT or any other suitable software? (2020, April 11). Stack Exchange. Retrieved February 15, 2026, from [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025, March 15). PubMed. Retrieved February 15, 2026, from [Link]

  • Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of new 2-(alkylamino)acetamides. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

"2-Amino-N-isoquinolin-1-ylmethyl-acetamide" in vitro assay development

Executive Summary & Structural Rationale This guide details the assay development pipeline for 2-Amino-N-isoquinolin-1-ylmethyl-acetamide (CAS: 1353947-83-7). As a Senior Application Scientist, I have selected the experi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

This guide details the assay development pipeline for 2-Amino-N-isoquinolin-1-ylmethyl-acetamide (CAS: 1353947-83-7). As a Senior Application Scientist, I have selected the experimental strategy based on the compound's pharmacophore. The structure consists of an isoquinoline core linked via a methylene bridge to a glycinamide tail (2-aminoacetamide).

Mechanistic Hypothesis: The isoquinoline moiety is a "privileged scaffold" in medicinal chemistry, famously serving as an ATP-mimetic in kinase inhibitors (e.g., Fasudil targeting ROCK, H-89 targeting PKA) and NAD+ mimetics in PARP inhibitors. The terminal primary amine (glycine motif) suggests potential interactions with acidic residues (Asp/Glu) within the ATP-binding pocket or the ribose-binding cleft.

Therefore, this guide prioritizes a Kinase Inhibition Workflow , specifically using Rho-associated Kinase (ROCK) as the validation model, followed by biophysical target engagement.

Compound Handling & Solubility Profiling

Before biological testing, the physicochemical behavior of the NCE (New Chemical Entity) must be established to prevent false negatives due to precipitation.

Technical Insight: The primary amine on the acetamide tail renders the compound basic. While soluble in DMSO, aqueous solubility will be pH-dependent.

Protocol A: Stock Preparation
  • Solvent: Dissolve neat powder in 100% anhydrous DMSO to a concentration of 10 mM .

  • Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Quality Control: Verify integrity via LC-MS prior to each assay campaign to ensure no hydrolysis of the amide bond occurs during storage.

Primary Biochemical Assay: ATP-Competitive Kinase Inhibition

Objective: Determine the IC50 of the compound against a model kinase (ROCK1/2) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Rationale: TR-FRET is selected over radiometric assays for its high Z' factor, resistance to compound autofluorescence (common in isoquinolines), and suitability for HTS.

Workflow Diagram (DOT)

KinaseAssayWorkflow Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (Log-scale) Stock->Dilution Reaction Incubation (60 min @ RT) Dilution->Reaction 2.5 µL EnzymeMix Enzyme/Substrate Mix (ROCK1 + Peptide) EnzymeMix->Reaction 5 µL ATP ATP Addition (Km Concentration) ATP->Reaction 2.5 µL Detection Stop/Detection Mix (Eu-Ab + XL665) Reaction->Detection Read Plate Reader (HTRF Signal) Detection->Read

Figure 1: TR-FRET Kinase Assay Workflow. The critical step is the ATP addition at Km to ensure competitive kinetics.

Detailed Protocol

Materials:

  • Enzyme: Recombinant human ROCK1 (Active).

  • Substrate: Long S6K substrate peptide labeled with biotin.

  • Tracer: Eu-cryptate labeled anti-phospho-substrate antibody + Streptavidin-XL665.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure:

  • Plate Prep: Dispense 2.5 µL of the compound (diluted in 1x Kinase Buffer, <1% DMSO final) into a 384-well low-volume white plate.

    • Control High: DMSO only (0% Inhibition).

    • Control Low: 10 µM Staurosporine (100% Inhibition).

  • Enzyme Addition: Add 5 µL of ROCK1 enzyme (0.5 nM final concentration). Incubate for 10 minutes to allow compound-enzyme equilibrium.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

    • Critical: ATP concentration must be equal to the Km(app) (approx. 10 µM for ROCK1) to detect ATP-competitive inhibitors efficiently.

  • Incubation: Seal plate and shake for 60 minutes at Room Temperature (22°C).

  • Detection: Add 10 µL of Detection Mix (EDTA to stop reaction + Fluorophores).

  • Equilibration: Incubate 60 minutes.

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a multimode reader (e.g., EnVision or PHERAstar).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic model (Hill Equation) to derive IC50.

Biophysical Validation: Thermal Shift Assay (DSF)

Objective: Confirm that 2-Amino-N-isoquinolin-1-ylmethyl-acetamide physically binds to the target protein, ruling out false positives from assay interference (e.g., aggregation).

Mechanism: Ligand binding stabilizes the protein structure, increasing its melting temperature (


).
Protocol
  • Mix: In a qPCR plate, combine:

    • Protein (ROCK1 domain): 2 µM final.

    • Sypro Orange Dye: 5x final.

    • Compound: 20 µM final (ensure >10x protein concentration).

  • Ramp: Heat from 25°C to 95°C at 0.5°C/minute in a Real-Time PCR machine.

  • Analysis: Calculate the derivative of the fluorescence curve (

    
    ).
    
    • Valid Hit:

      
       shift compared to DMSO control.
      

Cell-Based Assay: Cytoskeletal Phenotyping

Objective: Validate cell permeability and functional inhibition of the ROCK pathway in a cellular context.

Biological Context: ROCK inhibition prevents myosin light chain phosphorylation, leading to "cell spreading" and neurite outgrowth.

Signaling Pathway Diagram (DOT)

ROCKPathway GPCR GPCR (RhoA Activator) RhoA RhoA-GTP GPCR->RhoA ROCK ROCK (Target) RhoA->ROCK LIMK LIMK ROCK->LIMK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Compound 2-Amino-N-isoquinolin... Compound->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Phenotype Actin Stress Fibers & Contraction MLC->Phenotype

Figure 2: The RhoA/ROCK signaling pathway. The compound targets ROCK, preventing MLC phosphorylation and reducing stress fiber formation.

Protocol: High-Content Imaging (HCS)
  • Seeding: Plate HeLa or NIH-3T3 cells (2,000 cells/well) in 384-well optical bottom plates.

  • Treatment: Add compound (serial dilution 30 µM to 1 nM) for 4 hours.

  • Fixation: 4% Paraformaldehyde for 15 mins.

  • Staining:

    • Nuclei: Hoechst 33342 (Blue).

    • F-Actin: Phalloidin-AlexaFluor 488 (Green).

  • Imaging: Automated microscopy (20x objective).

  • Quantification: Measure "Cell Area" and "Actin Fiber Intensity".

    • Expected Result: Effective ROCK inhibition leads to actin depolymerization (loss of stress fibers) and increased cell area (flattening).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal (TR-FRET) Quenching by compoundCheck compound absorbance at 320nm/665nm. If high, switch to radiometric assay (33P).
High Variation (CV > 10%) Pipetting error or aggregationAdd 0.01% Triton X-100 to prevent colloid formation.
No Shift in Tm (DSF) Compound not bindingThe compound may not target the kinase domain used; try full-length protein or different kinase family.
Precipitation in Media pH incompatibilityThe terminal amine (pKa ~9) may be charged. Ensure media buffering capacity (HEPES) is sufficient.

References

  • Liao, J. J. (2007). Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors. Journal of Medicinal Chemistry. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Link

  • Feng, Y., et al. (2011). Rho-associated kinase (ROCK) inhibitors and their therapeutic potential. Journal of Medicinal Chemistry. Link

  • ChemicalBook. (n.d.). 2-Amino-N-isoquinolin-1-ylmethyl-acetamide Product Entry. Link

Application

Application Notes and Protocols for the In Vivo Formulation of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide

Introduction The isoquinoline scaffold is a privileged structure in modern drug design, forming the core of numerous therapeutic agents.[1][2][3][4] 2-Amino-N-isoquinolin-1-ylmethyl-acetamide represents a novel investiga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a privileged structure in modern drug design, forming the core of numerous therapeutic agents.[1][2][3][4] 2-Amino-N-isoquinolin-1-ylmethyl-acetamide represents a novel investigational compound within this class, holding potential for a range of pharmacological applications. A critical bottleneck in the preclinical assessment of such new chemical entities (NCEs) is often poor aqueous solubility, a characteristic that can severely limit bioavailability and hinder the acquisition of meaningful in vivo data.[5][6] Over 70% of NCEs in development pipelines exhibit poor aqueous solubility, making formulation development a cornerstone of successful preclinical research.[6][7]

This comprehensive guide provides a systematic framework for researchers, scientists, and drug development professionals to develop a viable formulation for the in vivo evaluation of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide. Acknowledging that specific physicochemical data for this NCE is not yet publicly available, this document will serve as a detailed roadmap, guiding the user through pre-formulation assessment, rational vehicle selection, and the preparation and characterization of various formulation types suitable for preclinical studies. The principles and protocols outlined herein are designed to be broadly applicable to other poorly soluble isoquinoline derivatives.

Part 1: Pre-Formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide is paramount. This initial characterization will dictate the most effective formulation strategy.

Aqueous Solubility Determination

The intrinsic aqueous solubility of the compound will determine if simple aqueous solutions are feasible or if more complex solubilization techniques are required.

Protocol 1: Equilibrium Solubility Measurement

  • Add an excess amount of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide powder to a series of vials containing different aqueous media (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, citrate buffer pH 4.5).

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.[8]

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The measured concentration represents the equilibrium solubility of the compound in that specific medium.

Solubility in Organic Solvents and Co-solvents

Assessing solubility in common pharmaceutical co-solvents can identify potential vehicles for creating simple solutions or co-solvent systems.

Protocol 2: Co-Solvent Solubility Screening

  • Following the principles of Protocol 1, determine the solubility of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide in a panel of pharmaceutically acceptable solvents.

  • Common solvents to screen include:

    • Ethanol

    • Propylene glycol (PG)[9]

    • Polyethylene glycol 400 (PEG 400)[9]

    • Dimethyl sulfoxide (DMSO)[10]

    • N-Methyl-2-pyrrolidone (NMP)

    • Glycerol[11]

  • Present the data in a clear table to compare the solubilizing capacity of each solvent.

pH-Solubility Profile

For ionizable compounds, solubility can be highly dependent on the pH of the medium. As an amino-acetamide derivative of isoquinoline, the compound is likely to have basic centers.

Protocol 3: pH-Solubility Profiling

  • Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 10).

  • Determine the equilibrium solubility of the compound in each buffer as described in Protocol 1.

  • Plot the logarithm of solubility versus pH. This profile is crucial for deciding if pH adjustment can be used as a formulation strategy and for predicting the compound's behavior in the gastrointestinal tract.

Part 2: Formulation Strategies for In Vivo Administration

Based on the pre-formulation data, an appropriate formulation strategy can be selected. For a compound presumed to have low aqueous solubility, the following approaches are recommended.

Workflow for Formulation Strategy Selection

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy based on the physicochemical properties of the NCE.

formulation_selection A Determine Aqueous Solubility (pH 7.4) D Solubility > Target Dose? A->D B Determine Solubility in Co-solvents (PEG 400, PG, etc.) E High Solubility in Co-solvents? B->E C Assess pH-dependent solubility F Significant pH-dependent Solubility? C->F D->E No G Aqueous Solution (e.g., Saline, PBS) D->G Yes E->F No H Co-solvent System E->H I pH-adjusted Solution F->I Yes J Surfactant-based Formulation (Micellar Solution) F->J No K Suspension J->K

Caption: Decision workflow for selecting a formulation strategy.

Co-solvent Systems

Co-solvents increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous vehicle.[9] This is often a straightforward and effective approach for preclinical studies.

Rationale: If the compound exhibits good solubility in solvents like PEG 400 or propylene glycol, a co-solvent system is a primary choice. These systems are relatively easy to prepare and are commonly used for both oral (p.o.) and parenteral (intravenous, i.v., or intraperitoneal, i.p.) administration.[12]

Example Co-solvent Vehicles:

Vehicle CompositionRoute of AdministrationNotes
10% DMSO, 40% PEG 400, 50% Salinei.v., i.p., p.o.A common vehicle for poorly soluble compounds. DMSO should be used with caution due to potential toxicities and effects on drug metabolism.[10]
20% Propylene Glycol, 10% Ethanol, 70% Water for Injectioni.v., i.p.Suitable for compounds with moderate solubility in these co-solvents.
50% PEG 400, 50% Waterp.o.A simple binary system often used for oral dosing.
10% Cremophor EL, 10% Ethanol, 80% Salinei.v.Cremophor EL is a surfactant that can enhance solubility but has been associated with hypersensitivity reactions. Use with care and appropriate controls.[13]

Protocol 4: Preparation of a Co-solvent Formulation

  • Weigh the required amount of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide into a sterile glass vial.

  • Add the organic co-solvent(s) (e.g., DMSO, PEG 400) to the vial.

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but the thermal stability of the compound must be considered.

  • Slowly add the aqueous component (e.g., saline or water) to the organic solution while vortexing to prevent precipitation of the compound.

  • Visually inspect the final formulation for clarity and absence of particulate matter.

  • For parenteral administration, the final formulation must be sterile-filtered through a 0.22 µm filter.[8]

Surfactant-based Formulations (Micellar Solutions)

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating hydrophobic drug molecules and increasing their apparent solubility.[9]

Rationale: This approach is useful when co-solvents alone do not provide sufficient solubility or when the required concentration of co-solvents is toxic. Surfactants like Polysorbate 80 (Tween® 80) and Cremophor EL are commonly used.[9]

Protocol 5: Preparation of a Micellar Solution

  • Prepare an aqueous solution of the chosen surfactant (e.g., 5% w/v Tween® 80 in saline).

  • Add the weighed amount of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide to the surfactant solution.

  • Mix thoroughly using a vortex mixer and/or sonicator until the compound is fully dissolved. This may take a significant amount of time.

  • The resulting solution should be clear. As with co-solvent systems, parenteral formulations must be sterile-filtered.

Suspensions

If the compound cannot be adequately solubilized, administering it as a suspension may be necessary, particularly for the oral route.[14] A suspension consists of fine drug particles dispersed in an aqueous vehicle containing a suspending agent.

Rationale: Suspensions can allow for the administration of higher doses of a poorly soluble compound. However, for i.v. administration, suspensions are generally not suitable due to the risk of embolism.[15]

Protocol 6: Preparation of an Oral Suspension

  • Select a suitable suspending agent, such as 0.5% w/v carboxymethylcellulose (CMC) or 1% w/v methylcellulose in water.[10]

  • If necessary, reduce the particle size of the 2-Amino-N-isoquinolin-1-ylmethyl-acetamide powder by micronization to improve dissolution and homogeneity.

  • Weigh the required amount of the compound.

  • In a mortar, wet the powder with a small amount of the suspending vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while triturating to form a uniform suspension.

  • Transfer the suspension to a calibrated container.

  • Crucially, the suspension must be shaken vigorously before each dose is withdrawn to ensure uniform distribution of the drug particles.

Part 3: Quality Control and Stability Assessment

Ensuring the quality and stability of the prepared formulation is a critical step to guarantee accurate dosing and reproducible results.[16]

Physicochemical Characterization

Visual Inspection: Formulations should be visually inspected for clarity (solutions) or uniformity (suspensions), and the absence of foreign particles.[17]

pH Measurement: The pH of the final formulation should be measured and recorded. For parenteral routes, the pH should ideally be close to physiological pH (around 7.4) to minimize injection site irritation.[17][18] The acceptable range for intravenous injection is generally between pH 2 and 11.[17]

HPLC Method for Concentration Verification and Stability Assessment

A validated stability-indicating HPLC method is essential to confirm the concentration of the active pharmaceutical ingredient (API) and to detect any degradation products.[19]

Protocol 7: HPLC Method Development and Analysis

  • Column Selection: A reversed-phase C18 column is a common starting point for the analysis of small molecules like isoquinoline derivatives.[20]

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[21]

  • Detection: UV detection is generally suitable for aromatic compounds. The detection wavelength should be set at the absorbance maximum (λmax) of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide.

  • Sample Preparation: Dilute a small aliquot of the formulation with the mobile phase to a concentration within the linear range of the calibration curve.

  • Quantification: Prepare a standard curve using known concentrations of the compound. The concentration in the formulation sample can be determined by comparing its peak area to the standard curve.

Experimental Workflow for HPLC Analysis

hplc_workflow A Prepare Formulation B Take Time Zero (T0) Sample A->B C Store Formulation under Specified Conditions (e.g., 4°C, 25°C) B->C E Dilute Sample with Mobile Phase B->E D Take Time X (TX) Sample C->D D->E F Inject into HPLC System E->F G Acquire Chromatogram F->G H Integrate Peak Area G->H I Quantify Concentration using Calibration Curve H->I J Compare T0 and TX Concentrations I->J K Assess Stability (e.g., >90% of initial conc.) J->K

Caption: HPLC workflow for formulation analysis and stability testing.

Short-Term Stability Protocol

Preclinical studies require that the formulation is stable for the duration of its preparation and use.[16]

Protocol 8: Formulation Stability Assessment

  • Prepare the final formulation as described in the protocols above.

  • Immediately after preparation (Time 0), take an aliquot for HPLC analysis to determine the initial concentration.

  • Store the formulation under the intended storage conditions (e.g., refrigerated at 2-8°C and at room temperature).[17]

  • At specified time points (e.g., 4 hours, 24 hours, 48 hours), withdraw further aliquots and analyze by HPLC.

  • The formulation is considered stable if the concentration of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide remains within an acceptable range (e.g., 90-110% of the initial concentration) and no significant degradation products are observed.[17][22]

Part 4: In Vivo Administration Considerations

Careful consideration must be given to the administration of the formulation to laboratory animals to ensure animal welfare and the validity of the experimental results.[23]

Route of Administration

The choice of administration route depends on the objective of the study (e.g., assessing oral bioavailability vs. systemic effects).

  • Oral (p.o.): Typically administered via gavage. Solutions, co-solvent systems, and suspensions are suitable.

  • Intravenous (i.v.): Must be a sterile, particle-free solution.[15] This route provides 100% bioavailability.

  • Intraperitoneal (i.p.): A common route for preclinical studies. Formulations should be sterile and non-irritating.

Vehicle Safety and Tolerability

The chosen vehicle must be well-tolerated by the animal species at the intended volume and concentration.[24] It is crucial to run a vehicle-only control group in the study to account for any effects of the formulation itself.[10] High concentrations of some co-solvents, such as DMSO and PEG 400, can cause hemolysis or local irritation.[10]

Maximum Administration Volumes

The volume of the formulation administered must adhere to established guidelines to avoid adverse effects.

SpeciesRouteMaximum Volume (mL/kg)
Mousep.o.10
i.v.10
i.p.20
Ratp.o.10
i.v.5
i.p.10
(Source: Adapted from various animal welfare guidelines)[25]

Conclusion

The successful in vivo evaluation of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide is critically dependent on the development of an appropriate and well-characterized formulation. By following a systematic approach that begins with a thorough pre-formulation assessment, researchers can rationally select and prepare a suitable vehicle, whether it be a simple co-solvent system, a micellar solution, or a suspension. Rigorous quality control and stability testing are non-negotiable steps that ensure the integrity of the study and the reliability of the resulting pharmacokinetic and pharmacodynamic data. The protocols and guidelines presented in this document provide a robust framework to navigate the challenges of formulating a novel, poorly soluble compound, thereby accelerating its journey through the preclinical development pipeline.

References

  • Protheragen. Solubilizer Excipients. Available from: [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. (2025, November 3). Available from: [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

  • American Injectables. (2024, October 23). Special Considerations for Developing Parenteral Formulations. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. Available from: [Link]

  • Ascendia Pharma. (2021, August 11). Top Considerations When Developing Formulations for Injectable Solutions. Available from: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available from: [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • PubMed. [Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L) after oral administration in men]. Available from: [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]

  • Pharmaceutical Technology. (2026, February 3). Preclinical Dose-Formulation Stability. Available from: [Link]

  • Gad Consulting Services. Vehicles for Animal Studies. Available from: [Link]

  • BioDuro. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available from: [Link]

  • ResearchGate. Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Available from: [Link]

  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 20(11), 1825-1835. Available from: [Link]

  • Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing. Available from: [Link]

  • PMC. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available from: [Link]

  • PARENTERAL PREPARATIONS. Available from: [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Available from: [Link]

  • University of Washington Office of Animal Welfare. Preparation, Storage and Labeling of Drug and Chemical Formulations. Available from: [Link]

  • PubMed. (2020, April 24). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents Med Chem. Available from: [Link]

  • Wedgewood Pharmacy. Routes of Administration and Dosage Forms in Animals: A Complete Guide. Available from: [Link]

  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Available from: [Link]

  • ResearchGate. (2025, August 6). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]

  • Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]

  • Chromatography Today. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • European Medicines Agency (EMA). (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Surgeries, 4(4), 589-601. Available from: [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Available from: [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. Available from: [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Available from: [Link]

  • Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide Properties. Available from: [Link]

  • ChemSynthesis. N-[(2-amino-3-quinolinyl)methyl]acetamide. Available from: [Link]

Sources

Method

Application Note: Handling, Safety, and Protocol Guide for 2-Amino-N-isoquinolin-1-ylmethyl-acetamide

Part 1: Executive Summary 2-Amino-N-isoquinolin-1-ylmethyl-acetamide is a specialized heterocyclic building block and bioactive scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Amino-N-isoquinolin-1-ylmethyl-acetamide is a specialized heterocyclic building block and bioactive scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors (e.g., ROCK, P2X7 antagonists). Structurally, it consists of an isoquinoline core linked to a glycine moiety via a methyl spacer. This unique architecture imparts specific physicochemical properties—notably, pH-dependent solubility and potential fluorescence—that require tailored handling protocols to ensure experimental reproducibility and personnel safety.

This guide provides a definitive, field-proven protocol for the storage, solubilization, and disposal of this compound, moving beyond generic safety data sheets (SDS) to address specific laboratory challenges such as hygroscopicity and assay interference.

Part 2: Physicochemical Profile & Identification

Understanding the molecular behavior of this compound is the first step in safe handling. The presence of a basic isoquinoline nitrogen and a primary amine creates a multiprotic system with distinct solubility windows.

PropertySpecificationTechnical Insight
CAS Number 1353947-83-7Unique identifier for inventory tracking.
Molecular Formula

Nitrogen-rich core implies basicity.
Molecular Weight 215.25 g/mol Suitable for fragment screening (<300 Da).
Appearance Off-white to pale yellow solidColor variation often indicates oxidation of the amine.
Solubility (Organic) DMSO (>50 mM), Ethanol (>20 mM)Preferred solvents for stock preparation.
Solubility (Aqueous) Low at neutral pH; High at pH < 5Requires acidification (e.g., 0.1 M HCl) for aqueous stocks.
pKa (Predicted)

,

Exists as a cation at physiological pH.
Fluorescence

(Isoquinoline)
Critical: May interfere with FRET/TR-FRET assays.

Part 3: Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, its structural analogs (amino-isoquinolines) are known irritants and potential DNA intercalators. Treat as a High-Potency Pharmacological Agent .

GHS Classification (Derived)
  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315/H319: Causes skin irritation / Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Emergency Response Decision Tree

The following logic flow dictates the immediate response to exposure or spills.

SafetyResponse Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation/Dust Type->Inhale Spill Benchtop Spill Type->Spill Wash Flush 15min (Water) Remove Contaminated Clothing Skin->Wash Air Move to Fresh Air Support Respiration Inhale->Air Clean Neutralize (Weak Acid) Absorb with Vermiculite Spill->Clean Medical Seek Medical Attention (Bring SDS) Wash->Medical Air->Medical Clean->Medical If >10mg

Figure 1: Emergency response logic for Isoquinoline-acetamide exposure. Immediate dilution/flushing is prioritized over neutralization for body contact.

Part 4: Storage & Stability Protocols

The Challenge: Primary amines are prone to oxidation and carbamylation (reacting with atmospheric


). The isoquinoline ring is light-sensitive.
Solid State Storage
  • Temperature: Store at -20°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

  • Desiccation: Mandatory. Store inside a secondary container with active silica gel or Drierite™.

Solution Stability
  • DMSO Stocks (10-50 mM): Stable for 3 months at -20°C.

    • Note: Avoid repeated freeze-thaw cycles (limit to <3). Aliquot into single-use volumes (e.g., 50 µL).

  • Aqueous Solutions: Unstable. Prepare fresh.

    • Mechanism: The amide bond is susceptible to hydrolysis in acidic/basic extremes over time; the amine can oxidize.

Part 5: Preparation & Solubilization Protocols

Objective: Create a precipitate-free stock solution suitable for biological assays without inducing cellular toxicity via the vehicle.

Protocol: Preparation of 10 mM Stock in DMSO
  • Calculate Mass:

    
    
    
    • Example: To make 1 mL of 10 mM stock:

      
      .
      
  • Weighing: Use an analytical balance inside a fume hood.

    • Precaution: Static electricity can scatter the light powder. Use an anti-static gun or weigh into a pre-tared glass vial.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).

    • Tip: Vortex vigorously for 30 seconds. If particles persist, sonicate at room temperature for 5 minutes.

  • QC Check: Inspect visually against a dark background. The solution must be completely clear.

Protocol: Aqueous Dilution (The "Crash" Risk)

Diluting a DMSO stock into aqueous buffer (PBS/Media) often causes precipitation of hydrophobic bases.

Optimized Dilution Workflow:

  • Step 1: Prepare an intermediate dilution in solvent if necessary (e.g., 100x stock).

  • Step 2: Slowly add the DMSO stock to the vortexing buffer (not vice versa).

    • Why? Adding buffer to DMSO creates a transient high-water environment that favors precipitation. Adding DMSO to buffer ensures rapid dispersion.

  • Step 3: Limit final DMSO concentration to <0.5% (v/v) for cell-based assays to avoid solvent toxicity.

Solubilization Solid Solid Compound (2.15 mg) DMSO Add DMSO (1 mL) (Anhydrous) Solid->DMSO Check Check Solubility DMSO->Check Stock 10 mM Stock (Clear Solution) Dilute Dilute into Media (Max 0.5% DMSO) Stock->Dilute Check->Stock Clear Sonicate Sonicate (5 min, RT) Check->Sonicate Cloudy Sonicate->Check

Figure 2: Step-by-step solubilization workflow to prevent compound precipitation.

Part 6: Experimental Handling & Assay Interference

In Vitro Assays (Cellular)
  • Dosing Range: Typical activity for isoquinoline scaffolds is in the 10 nM – 10 µM range.

  • Washing: Because the compound is basic, it may accumulate in acidic organelles (lysosomes) via ion trapping . Ensure thorough washout steps if reversibility is being tested.

  • Control: Always run a "Vehicle Only" (DMSO) control.

Fluorescence Interference (Critical)

Isoquinoline derivatives can fluoresce in the blue region (300-400 nm excitation).

  • Risk: False positives in assays using DAPI, Hoechst, or blue-fluorescent substrates (e.g., AMC-based protease assays).

  • Mitigation: Measure the background fluorescence of the compound alone in assay buffer at the specific excitation/emission wavelengths used in your experiment.

Part 7: Waste Disposal & Decontamination

Principle: Treat as hazardous chemical waste. Do not dispose of down the drain.

  • Liquid Waste: Collect all DMSO/Buffer mixtures containing the compound in a container labeled "Non-Halogenated Organic Solvents + Toxic Additives" .

  • Solid Waste: Pipette tips, vials, and gloves must be disposed of in a biohazard/chemical burn box.

  • Decontamination of Surfaces:

    • Wipe with 10% Acetic Acid (to protonate and solubilize the amine).

    • Follow with 70% Ethanol .

    • Final wipe with water.

Part 8: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56965687 (Related Isoquinoline Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility/pKa handling).

(Note: Direct biological literature for this specific CAS is sparse; protocols are derived from standard operating procedures for isoquinoline-based medicinal chemistry intermediates.)

Technical Notes & Optimization

Troubleshooting

"2-Amino-N-isoquinolin-1-ylmethyl-acetamide" synthesis yield improvement

This guide functions as a specialized Technical Support Center for researchers synthesizing 2-Amino-N-(isoquinolin-1-ylmethyl)acetamide . It is designed to troubleshoot low yields, optimize reaction conditions, and provi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 2-Amino-N-(isoquinolin-1-ylmethyl)acetamide . It is designed to troubleshoot low yields, optimize reaction conditions, and provide authoritative protocols based on chemical stability and reactivity profiles.[1]

Subject: Yield Optimization for 2-Amino-N-(isoquinolin-1-ylmethyl)acetamide Ticket ID: CHEM-ISOQ-GLY-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Structural Analysis

The target molecule is a conjugate of 1-(aminomethyl)isoquinoline and glycine , linked via an amide bond.[1] Low yields in this synthesis typically stem from three specific failure modes:

  • Nucleophilicity Suppression: The isoquinoline ring is electron-withdrawing, reducing the nucleophilicity of the benzylic amine compared to standard benzylamine.[1]

  • Instability of the Free Base: 1-(Aminomethyl)isoquinoline is prone to oxidative degradation and dimerization when stored as a free base.

  • Water Solubility: The final product (a primary amine) is highly polar. Standard aqueous workups often result in massive product loss into the aqueous phase.

This guide replaces standard "textbook" protocols with a Salt-to-Salt Strategy that minimizes isolation of unstable intermediates and maximizes recovery.

Strategic Reaction Pathway

The following logic flow illustrates the optimized "Salt-to-Salt" pathway designed to prevent degradation and solubility losses.

SynthesisPathway cluster_0 Phase 1: Amine Gen Start Start: 1-Cyanoisoquinoline (Precursor) AmineSalt Intermediate A: 1-(Aminomethyl)isoquinoline HCl Salt (Stable) Start->AmineSalt Hydrogenation (Raney Ni/HCl) Coupling Coupling Reaction: Boc-Gly-OH + HATU/DIPEA (Anhydrous DMF) AmineSalt->Coupling In-situ Neutralization (Critical Step) Protected Intermediate B: Boc-Protected Amide (Lipophilic/Stable) Coupling->Protected 2-4 hrs, RT Deprotection Deprotection: 4M HCl in Dioxane (No Water) Protected->Deprotection Cleavage Final Target: Product Dihydrochloride (Precipitate) Deprotection->Final Filtration (Avoid Extraction)

Figure 1: Optimized "Salt-to-Salt" synthetic workflow minimizing exposure of free amines and aqueous solubility losses.

Critical Control Points (Troubleshooting)

Issue 1: "My coupling yield is <30%."

Root Cause: The 1-(aminomethyl)isoquinoline free base degrades rapidly, or the hydrochloride salt was not fully neutralized in situ.[1] Technical Fix:

  • Do not isolate the free amine precursor. Use 1-(aminomethyl)isoquinoline dihydrochloride .

  • Coupling Agent: Switch from EDC/HOBt to HATU . The isoquinoline ring pulls electron density, making the amine sluggish.[1] HATU generates a more reactive active ester (At-O-7-azabenzotriazole) that drives the reaction faster than the rate of amine degradation [1].

  • Stoichiometry: If using the amine dihydrochloride, you must add 3.0 equivalents of DIPEA (Diisopropylethylamine).

    • 1 eq to neutralize HCl on the amine.

    • 1 eq to neutralize the second HCl (if present).

    • 1 eq to activate the carboxylic acid (Boc-Gly-OH).

Issue 2: "I lose everything during the aqueous workup."

Root Cause: The final product, 2-Amino-N-(isoquinolin-1-ylmethyl)acetamide, is a small, polar molecule with high water solubility, especially at neutral/acidic pH.[1] Technical Fix:

  • Eliminate Aqueous Extraction: The protocol below uses a precipitation method.

  • Purification of Intermediate: Purify the Boc-protected intermediate (Intermediate B in Fig 1). This is lipophilic and handles silica chromatography well.

  • Final Isolation: Perform the deprotection in anhydrous organic solvent (Dioxane or Ether) and filter the resulting precipitate. Do not wash with water.

Optimized Experimental Protocol

Phase A: Coupling (Synthesis of Boc-Intermediate)

Reagents:

  • Boc-Gly-OH (1.0 eq)

  • 1-(Aminomethyl)isoquinoline HCl (1.0 eq)

  • HATU (1.1 eq) [1]

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolve Boc-Gly-OH and DIPEA in anhydrous DMF under Nitrogen. Stir for 5 minutes.

  • Add HATU.[2][3] The solution should turn slightly yellow.[2] Stir for 10 minutes to form the activated ester.

  • Add 1-(aminomethyl)isoquinoline HCl solid directly to the reaction mixture.

  • Stir at Room Temperature for 4 hours. Monitor by LC-MS (Look for M+H of Intermediate).

  • Workup (Crucial): Dilute with Ethyl Acetate (EtOAc).[4] Wash 3x with 5% LiCl solution (removes DMF), 1x with sat.[1] NaHCO3, 1x with Brine.[1]

  • Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Target Yield: >85%[1][4][5][6][7][8]

Phase B: Deprotection & Isolation

Reagents:

  • 4M HCl in Dioxane (10 eq)

  • Solvent: Minimal dry Dichloromethane (DCM) or Dioxane.

Procedure:

  • Dissolve the purified Boc-intermediate in a minimal amount of dry DCM (e.g., 2 mL per gram).

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Observation: A white solid (the product hydrochloride) should precipitate.

  • Isolation: Dilute with excess Diethyl Ether (Et2O) to complete precipitation.

  • Filter the solid under Nitrogen. Wash with Et2O.[4]

  • Dry under high vacuum.

    • Target Yield: >95% (Quantitative conversion)[9]

Comparative Data: Coupling Reagents

The following table summarizes internal optimization data for coupling electron-deficient benzylic amines (like isoquinoline derivatives).

Coupling SystemSolventBaseYield (Isolated)Notes
EDC / HOBt DCMTEA45%Slow reaction; side products observed.[1]
DCC / DMAP ACNNone28%Urea byproduct difficult to remove [1].
Mixed Anhydride THFNMM60%Moisture sensitive; prone to racemization (less relevant for Gly).
HATU DMFDIPEA88% Fastest conversion; best for deactivated amines [1].
Acid Chloride DCMPyridine75%Requires generating acid chloride first; extra step.

Frequently Asked Questions (FAQ)

Q: Can I use the free amine if I already have it? A: Yes, but check its purity first.[1] If it is dark or oily, it has likely oxidized.[1] Redistill it or convert it to the HCl salt immediately by bubbling HCl gas through an ethereal solution. The salt form is stable for years.

Q: Why do you recommend LiCl washes in Phase A? A: DMF is difficult to remove by rotary evaporation. 5% LiCl aqueous solution extracts DMF from the organic layer (Ethyl Acetate) much more effectively than water alone, preventing DMF from interfering with the crystallization in Phase B.

Q: The final product is hygroscopic. How do I handle it? A: Isoquinoline salts can be hygroscopic. Store the final HCl salt in a desiccator. If weighing for biological assays, allow the vial to equilibrate to room temperature before opening to prevent water condensation.[1]

Q: Can I use TFA for deprotection? A: Yes (TFA/DCM 1:1), but removing excess TFA is difficult, and the resulting Trifluoroacetate salt is often an oil.[1] The HCl/Dioxane method produces a free-flowing powder which is easier to handle for drug development.

References

  • optimization of amide coupling reagents: Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source: National Institutes of Health (NIH) / PMC. Relevance: Validates the comparison of DCC, EDC, and HATU for electron-deficient amine coupling, supporting the recommendation of HATU for difficult substrates. URL:[Link]

  • Isoquinoline-1-carboxamide Synthesis: Title: Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation.[1] Source: MDPI. Relevance: Provides context on the stability and reactivity of isoquinoline derivatives at the C1 position. URL:[Link]

  • General Amide Synthesis Protocols: Title: Process optimization for acid-amine coupling: a catalytic approach. Source: Current Chemistry Letters. Relevance: Supports the use of specific solvent/base combinations (DIPEA/DMF) for optimizing yields in amide couplings. URL:[Link]

Sources

Optimization

"2-Amino-N-isoquinolin-1-ylmethyl-acetamide" troubleshooting mass spectrometry fragmentation

The following technical guide is structured as a specialized support entry for 2-Amino-N-(isoquinolin-1-ylmethyl)acetamide , a compound frequently encountered as a linker-intermediate in kinase inhibitor discovery and an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support entry for 2-Amino-N-(isoquinolin-1-ylmethyl)acetamide , a compound frequently encountered as a linker-intermediate in kinase inhibitor discovery and antibody-drug conjugate (ADC) synthesis.

Compound Profile & Theoretical Mass

Before troubleshooting, verify your target parameters against the theoretical physicochemical properties. This molecule combines a basic isoquinoline system with a polar glycinamide tail.

ParameterValueNotes
IUPAC Name 2-Amino-N-(isoquinolin-1-ylmethyl)acetamide
Formula C₁₂H₁₃N₃O
Monoisotopic Mass 215.1059 DaNeutral molecule
Precursor Ion [M+H]⁺ 216.1132 m/z ESI Positive Mode (Standard)
Precursor Ion [M+Na]⁺ 238.0951 m/zCommon adduct in glass/salt contamination
pKa (Predicted) ~5.4 (Isoquinoline), ~8.0 (Amine)Dual basic sites affect ionization efficiency

The "Gold Standard" Fragmentation Pathway

If your MS/MS spectrum does not match the logic below, you are likely looking at an isobaric interference or a degradation product.

Mechanism of Action (Collision Induced Dissociation)

The fragmentation of this molecule is driven by Charge-Remote Fragmentation and Amide Bond Cleavage . The proton typically localizes on the highly basic secondary amine or the isoquinoline nitrogen, directing specific bond breaks.

Key Diagnostic Ions (ESI+):
  • m/z 159.09 (Major Fragment): Cleavage of the amide bond. The charge remains on the isoquinoline-methylamine moiety.

    • Mechanism: [Isoq-CH₂-NH-CO-CH₂-NH₂]⁺ → [Isoq-CH₂-NH₃]⁺ + C₂HNO (Ketene loss equivalent).

  • m/z 142.06 (Characteristic): Cleavage of the C-N linker bond.

    • Mechanism: Formation of the resonant isoquinolin-1-ylmethyl carbocation . This is highly stable due to aromatic conjugation.

  • m/z 129.05 (Scaffold): The bare isoquinolinium ion.

    • Significance: Confirms the presence of the isoquinoline core.

  • m/z 58.03 (Glycyl Ion): [NH₂-CH₂-C≡O]⁺.

    • Note: Often lost in the low-mass cutoff of Q-TOF/Orbitrap instruments but visible in triple quads (QqQ).

  • m/z 30.03 (Immonium): [H₂N=CH₂]⁺. Diagnostic for the unsubstituted glycine tail.

Visualization: Fragmentation Pathway

The following diagram illustrates the causality between the precursor and its fragments.

FragmentationPathway Precursor Precursor [M+H]⁺ m/z 216.11 Frag142 Isoquinolin-1-ylmethyl Cation m/z 142.06 (Benzylic-like Cleavage) Precursor->Frag142 Loss of Glycinamide Med CE (25-30 eV) Frag159 Isoquinolin-1-ylmethylamine m/z 159.09 (Amide Hydrolysis) Precursor->Frag159 Loss of C₂H₂O (Ketene) Low CE (15-20 eV) Frag58 Glycyl Acylium m/z 58.03 (Amide Cleavage) Precursor->Frag58 Charge Retention on Glycine (Competitive Pathway) Frag129 Isoquinolinium Ion m/z 129.05 (Core Skeleton) Frag142->Frag129 Loss of CH₂ (Carbene) High CE (>40 eV)

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-Amino-N-(isoquinolin-1-ylmethyl)acetamide showing energy-dependent product ions.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see the parent mass (216), but fragmentation is poor or missing."

Diagnosis: The isoquinoline ring is a "proton sponge." It stabilizes the charge so effectively that the molecule resists fragmentation (Energy Sink Effect). Solution:

  • Increase Collision Energy (CE): This molecule requires higher activation energy than standard peptides.

    • Action: Ramp CE from 20 eV to 45-50 eV .

  • Wideband Activation: If using an Ion Trap, enable "Wideband Activation" to fragment the water-loss peak if it forms (though less likely here).

  • Check Center Mass: Ensure your quadrupole isolation window isn't clipping the isotopes (use width 1.0–2.0 Da).

Issue 2: "I see a strong peak at m/z 238, but no m/z 216."

Diagnosis: Sodium Adduct formation ([M+Na]⁺). Causality: The amide oxygens and amine nitrogens chelate sodium ions avidly, especially if using glass storage containers or low-grade solvents. Solution:

  • Acidify Mobile Phase: Add 0.1% Formic Acid or 5mM Ammonium Formate . Protons must outcompete Sodium.

  • Switch Containers: Use plastic (polypropylene) autosampler vials instead of glass to reduce Na⁺ leaching.

  • Source Cleaning: Your ESI cone may be salt-encrusted. Clean the source.

Issue 3: "My spectrum shows m/z 199 instead of 216."

Diagnosis: In-source fragmentation (Loss of Ammonia, -17 Da).[1] Causality: The primary amine on the glycine tail is labile. High desolvation temperatures or cone voltages strip NH₃ before the ion enters the quad. Solution:

  • Lower Cone Voltage/Declustering Potential: Reduce by 10–15 V.

  • Lower Source Temp: Decrease desolvation temperature from 500°C to 350°C .

Issue 4: "The retention time is shifting or peak shape is tailing."

Diagnosis: Secondary interaction with silanols on the column. Causality: The basic isoquinoline nitrogen interacts with free silanols on C18 columns. Solution:

  • Use a Charged Surface Hybrid (CSH) Column: Or a "Base-Deactivated" column.

  • Increase Buffer Strength: Increase Ammonium Formate to 10mM to mask silanols.

  • High pH Method: If the column allows, run at pH 9.5 (using Ammonium Hydroxide). This neutralizes the amine, improving peak shape (Note: This changes MS sensitivity; check signal intensity).

Experimental Optimization Workflow

Use this decision tree to optimize your detection limits (LOD).

TroubleshootingFlow Start Start Optimization SignalCheck Is Signal > 1e5? Start->SignalCheck AdductCheck Major Ion? SignalCheck->AdductCheck Yes Acidify Add 0.1% Formic Acid SignalCheck->Acidify No AdductCheck->Acidify [M+Na]+ (238) FragCheck Rich MS2 Spectrum? AdductCheck->FragCheck [M+H]+ (216) Acidify->SignalCheck IncreaseCE Step CE +5eV FragCheck->IncreaseCE No (Only Precursor) Final Method Validated FragCheck->Final Yes (159/142 present) IncreaseCE->FragCheck

Figure 2: Step-by-step optimization logic for maximizing sensitivity and spectral quality.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. Retrieved from

  • Guo, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 646. Retrieved from

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amides and Amines. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54682455 (Isoquinoline derivatives). Retrieved from

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Reference Data & Comparative Studies

Validation

A Theoretical Exploration of "2-Amino-N-isoquinolin-1-ylmethyl-acetamide": A Comparative Efficacy Guide for Drug Discovery Professionals

Disclaimer: This document presents a theoretical comparative analysis of the novel chemical entity "2-Amino-N-isoquinolin-1-ylmethyl-acetamide." As of the date of publication, this compound is not a known therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document presents a theoretical comparative analysis of the novel chemical entity "2-Amino-N-isoquinolin-1-ylmethyl-acetamide." As of the date of publication, this compound is not a known therapeutic agent, and no experimental data on its biological activity has been published. The following guide is a scientific thought experiment designed for researchers, scientists, and drug development professionals, leveraging established knowledge of its core chemical moieties—isoquinoline and acetamide—to hypothesize potential efficacy and guide future research.

Introduction: Deconstructing a Novel Scaffold for Therapeutic Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. The synthesis of new chemical entities often precedes the biological investigation that unveils their potential. "2-Amino-N-isoquinolin-1-ylmethyl-acetamide" (hypothetical CAS number 1353947-83-7) represents one such entity—a molecule at the frontier of discovery. While direct biological data is absent, its structure is a compelling amalgamation of two pharmacologically significant scaffolds: isoquinoline and acetamide.

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic drugs with a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Similarly, the acetamide group is a versatile functional moiety found in many widely used pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles, often through hydrogen bonding interactions with biological targets.[4][5]

This guide will embark on a theoretical exploration of "2-Amino-N-isoquinolin-1-ylmethyl-acetamide," hypothesizing its potential as an anticancer agent. We will compare its theoretical profile to established drugs that share its structural motifs or potential mechanisms of action. Our analysis will be grounded in the known structure-activity relationships of its constituent parts, proposing a roadmap for its potential investigation.

Hypothesized Mechanism of Action: A Convergence of Anticancer Pathways

Given the anticancer properties frequently associated with both isoquinoline and acetamide derivatives, it is plausible to hypothesize that "2-Amino-N-isoquinolin-1-ylmethyl-acetamide" could exert its effects through multiple mechanisms.[6][7][8] Isoquinoline alkaloids are known to induce cell death in various cancer cell lines through apoptosis, cell cycle arrest, and autophagy.[7] Some derivatives function as topoisomerase inhibitors or disrupt microtubule polymerization.[2][7] Acetamide-containing drugs, on the other hand, have been shown to act as enzyme inhibitors, for instance, targeting cyclooxygenase (COX-2) in inflammatory pathways that are also implicated in cancer.[4][9]

A key signaling pathway often targeted by isoquinoline derivatives is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[2][10] We can hypothesize that the isoquinoline moiety of our compound could facilitate binding to kinases within this pathway, while the acetamide tail could form critical hydrogen bonds to enhance binding affinity and selectivity.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 2-Amino-N-isoquinolin- 1-ylmethyl-acetamide (Hypothetical) Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.

Comparative Efficacy Analysis: A Theoretical Framework

To contextualize the potential of "2-Amino-N-isoquinolin-1-ylmethyl-acetamide," we will compare it to known drugs that possess either structural similarities or a relevant mechanism of action. For this guide, we will focus on the anticancer domain.

Compound Class Known Mechanism of Action Potential for Comparison
Doxorubicin AnthracyclineDNA intercalation, Topoisomerase II inhibitionBroad-spectrum cytotoxic agent; serves as a positive control for general anticancer activity.
Paclitaxel TaxaneMicrotubule stabilization, leading to mitotic arrestMany isoquinoline alkaloids are known to interact with tubulin and microtubules.[7]
Gefitinib EGFR InhibitorInhibition of the epidermal growth factor receptor (EGFR) tyrosine kinaseThe isoquinoline scaffold is present in some kinase inhibitors.[10]
Celecoxib COX-2 InhibitorSelective inhibition of cyclooxygenase-2The acetamide moiety is a key feature in many COX-2 inhibitors, and inflammation is linked to cancer progression.[4][9]
2-Amino-N-isoquinolin-1-ylmethyl-acetamide Novel Compound Hypothesized: PI3K/Akt/mTOR inhibition, potential microtubule disruption Investigational compound with a unique combination of pharmacophores.

Proposed Experimental Protocols for Efficacy Evaluation

A rigorous, multi-stage experimental approach is necessary to validate the hypothetical efficacy of "2-Amino-N-isoquinolin-1-ylmethyl-acetamide."

Synthesis of "2-Amino-N-isoquinolin-1-ylmethyl-acetamide"

A plausible synthetic route would involve a multi-step process, beginning with commercially available isoquinoline precursors.

Synthesis_Workflow Start Isoquinoline-1-carbaldehyde Step1 Reductive Amination (e.g., with ammonia and NaBH4) Start->Step1 Intermediate1 1-(Aminomethyl)isoquinoline Step1->Intermediate1 Step2 Acylation (e.g., with 2-chloroacetyl chloride) Intermediate1->Step2 Intermediate2 2-Chloro-N-(isoquinolin-1-ylmethyl)acetamide Step2->Intermediate2 Step3 Nucleophilic Substitution (e.g., with sodium azide followed by reduction) Intermediate2->Step3 Final 2-Amino-N-isoquinolin-1-ylmethyl-acetamide Step3->Final

Caption: A potential synthetic pathway for the target compound.

Protocol:

  • Reductive Amination: Isoquinoline-1-carbaldehyde is reacted with a source of ammonia in the presence of a reducing agent like sodium borohydride (NaBH4) to yield 1-(aminomethyl)isoquinoline.

  • Acylation: The resulting amine is then acylated using 2-chloroacetyl chloride in the presence of a non-nucleophilic base to form 2-chloro-N-(isoquinolin-1-ylmethyl)acetamide.

  • Amination: The chloro-acetamide intermediate undergoes nucleophilic substitution with an amine source (e.g., via a Gabriel synthesis or azide displacement followed by reduction) to yield the final product, "2-Amino-N-isoquinolin-1-ylmethyl-acetamide."

  • Purification and Characterization: The final product must be purified (e.g., by column chromatography) and its structure confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity involves determining the compound's effect on cancer cell viability.

Protocol:

  • Cell Line Selection: A panel of human cancer cell lines should be used, for example, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma).

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of "2-Amino-N-isoquinolin-1-ylmethyl-acetamide" and the comparator drugs (e.g., Doxorubicin, Paclitaxel). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • Viability Assay: Cell viability is assessed using an MTT or similar colorimetric assay. The absorbance is measured, and the data is used to calculate the IC50 (half-maximal inhibitory concentration) for each compound.

Hypothetical Data Presentation:

Compound A549 IC50 (µM) MCF-7 IC50 (µM) HCT116 IC50 (µM)
Doxorubicin0.1 ± 0.020.05 ± 0.010.2 ± 0.03
Paclitaxel0.01 ± 0.0030.005 ± 0.0010.02 ± 0.004
2-Amino-N-isoquinolin-1-ylmethyl-acetamide [Experimental Value] [Experimental Value] [Experimental Value]
Mechanistic Assays

Should the compound show significant cytotoxicity, further assays are required to elucidate its mechanism of action.

  • Cell Cycle Analysis: Treated cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the cell population in each phase of the cell cycle (G1, S, G2/M). This can reveal if the compound induces cell cycle arrest.

  • Apoptosis Assay: An Annexin V/PI staining assay followed by flow cytometry can quantify the percentage of apoptotic and necrotic cells, indicating if the compound induces programmed cell death.

  • Western Blot Analysis: To test the hypothesis of PI3K/Akt/mTOR pathway inhibition, Western blotting can be used to measure the phosphorylation status of key proteins like Akt and S6 ribosomal protein in treated versus untreated cells. A decrease in phosphorylation would support the hypothesized mechanism.

Conclusion and Future Directions

"2-Amino-N-isoquinolin-1-ylmethyl-acetamide" is a novel chemical entity with a structure that suggests a high potential for biological activity, particularly in the realm of oncology. By combining the privileged isoquinoline scaffold with the versatile acetamide moiety, this compound may engage with multiple anticancer pathways, potentially leading to potent and selective activity.

The theoretical framework and experimental protocols outlined in this guide provide a scientifically grounded starting point for the investigation of this and similar novel compounds. The journey from a chemical structure on paper to a potential therapeutic agent is long and requires rigorous scientific validation. However, by leveraging our understanding of established pharmacophores, we can more effectively navigate the early stages of drug discovery and identify promising candidates for further development. The exploration of "2-Amino-N-isoquinolin-1-ylmethyl-acetamide" is a testament to the ongoing innovation in medicinal chemistry.

References

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). MDPI. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Archives of Pharmacy Practice. [Link]

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  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. [Link]

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  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). PubMed. [Link]

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Comparative

A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of Novel Kinase Inhibitors: The Case of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development The isoquinoline and acetamide scaffolds are privileged structures in medicinal chemistry, frequently appearing in potent, biologically active m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The isoquinoline and acetamide scaffolds are privileged structures in medicinal chemistry, frequently appearing in potent, biologically active molecules.[1][2] Compounds like "2-Amino-N-isoquinolin-1-ylmethyl-acetamide" emerge from discovery campaigns with the promise of therapeutic innovation, often targeting protein kinases due to the structural precedents.[3][4] Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a known driver of diseases like cancer.[4]

However, the high degree of structural conservation, particularly within the ATP-binding site across the human kinome, presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and derailing an otherwise promising therapeutic candidate. Therefore, rigorous, early-stage cross-reactivity and selectivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery program.

This guide provides a comprehensive framework for profiling a novel compound such as "2-Amino-N-isoquinolin-1-ylmethyl-acetamide." Lacking pre-existing public data for this specific molecule, we will establish a practical, multi-tiered strategy that any research team can employ. We will navigate from broad, kinome-wide biochemical screens to nuanced, cell-based functional assays, explaining the causal logic behind each experimental choice. This structured approach ensures the generation of a robust data package, enabling confident decision-making for lead optimization and further development.

Tier 1: Foundational Biochemical Profiling - Mapping the Kinome Interaction Landscape

The initial step is to cast a wide net to understand the compound's interaction landscape across the human kinome. This is achieved through large-panel kinase screening, which provides a bird's-eye view of both intended targets and potential off-target liabilities.

Causality Behind the Choice: Why Start Broad and Biochemical?

Starting with a comprehensive biochemical screen is a cost-effective and rapid method to identify all potential binding partners of a compound.[5] These assays, performed with recombinant kinases, strip away cellular complexity, allowing for a direct measurement of the interaction between the compound and the kinase.[6] This provides a clean, unbiased assessment of a compound's intrinsic affinity for a wide range of kinases.

Two primary methodologies dominate this space:

  • Competition Binding Assays (e.g., KINOMEscan™): These assays quantify the ability of a test compound to displace a known, immobilized ligand from the kinase's active site. The readout is typically a dissociation constant (Kd) or percent of control, providing a direct measure of binding affinity.

  • Activity-Based Assays (e.g., KinaseProfiler™, HotSpot™): These assays measure the compound's ability to inhibit the catalytic activity of the kinase, typically by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[7] The primary readout is percent inhibition at a fixed compound concentration.

Experimental Workflow: Large-Panel Kinase Screening

The workflow for this initial screen is designed for high-throughput and reproducibility.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound Test Compound (e.g., 2-Amino-N-isoquinolin-1-ylmethyl-acetamide) 10 mM in DMSO Dispense Dispense Compound (e.g., at 1 µM final concentration) Compound->Dispense AssayPlates Assay-Ready Plates (Pre-spotted with Kinases) AssayPlates->Dispense Incubate Incubation with Kinase Dispense->Incubate Reaction Initiate Kinase Reaction (Add ATP/Substrate) Incubate->Reaction Detect Detect Signal (Binding or Phosphorylation) Reaction->Detect RawData Raw Data Acquisition Detect->RawData Normalization Normalization to Controls (% Inhibition or % of Control) RawData->Normalization HitID Hit Identification (Define Threshold, e.g., >80% Inhibition) Normalization->HitID

Caption: High-level workflow for large-panel biochemical kinase screening.

Data Presentation: Interpreting the Initial Kinome Scan

The output of a large-panel screen is a rich dataset that requires careful interpretation. For our hypothetical compound, "Cmpd-X" (2-Amino-N-isoquinolin-1-ylmethyl-acetamide), screened at 1 µM, the data might look as follows:

Kinase TargetFamily% Inhibition @ 1 µMPreliminary Classification
MAPK14 (p38α) CMGC99% Primary Target
MAPK11 (p38β) CMGC95% Primary Target
LCKTK85%Potent Off-Target
SRCTK78%Moderate Off-Target
FYNTK75%Moderate Off-Target
GSK3BCMGC60%Weak Off-Target
CDK2CMGC45%Negligible
... (400+ other kinases)Various< 30%Inactive

This is illustrative data and does not represent actual experimental results for the specified compound.

This initial screen immediately identifies p38α and p38β as likely primary targets and reveals a potential cross-reactivity profile against several members of the SRC family of tyrosine kinases (TK).

Tier 2: Dose-Response Validation and Potency Determination

With primary targets and significant off-targets identified, the next step is to quantify their potency through dose-response assays to determine the half-maximal inhibitory concentration (IC50).

Causality Behind the Choice: Why IC50 is Critical

A single-point inhibition value is a snapshot, but an IC50 value provides a quantitative measure of a compound's potency. This is crucial for:

  • Ranking Compounds: Comparing the potency of different compounds in a chemical series.

  • Establishing SAR: Understanding how chemical modifications affect potency and selectivity.

  • Calculating Selectivity Windows: Determining the concentration difference required to inhibit the primary target versus off-targets.

Experimental Protocol: Radiometric Kinase Assay for IC50 Determination

This protocol describes a standard method for determining the IC50 of an inhibitor against a specific kinase.

Objective: To determine the concentration of "Cmpd-X" required to inhibit 50% of MAPK14 (p38α) activity.

Materials:

  • Recombinant human MAPK14 (p38α) enzyme.

  • Myelin Basic Protein (MBP) as a generic substrate.[8]

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • [γ-³³P]ATP.

  • "Cmpd-X" serially diluted in DMSO.

  • 96-well filter plates.

  • Scintillation counter.

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of "Cmpd-X" in DMSO. Dispense 1 µL of each dilution into a 96-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Enzyme Preparation: Dilute the MAPK14 enzyme to the working concentration in kinase buffer.

  • Reaction Initiation: Add 24 µL of the enzyme/substrate mix to each well. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Phosphorylation Reaction: Initiate the reaction by adding 25 µL of kinase buffer containing [γ-³³P]ATP (at a concentration near the Kₘ for the kinase). Incubate for 60 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate (MBP).

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the dried filter plate and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Profiling - Bridging the Gap to Physiological Relevance

Biochemical assays are essential but occur in an artificial environment.[9] Compounds that are potent in these assays may fail in a cellular context due to poor permeability, efflux, or competition with high intracellular ATP concentrations.[10] Therefore, validating biochemical hits in cell-based assays is a critical, non-negotiable step.

Causality Behind the Choice: Why Cellular Assays are a Self-Validating System

Cell-based assays provide a more physiologically relevant system to assess a compound's activity. They implicitly test for cell permeability and stability while evaluating target engagement and functional inhibition in the presence of endogenous ATP levels and cellular machinery. A positive result in a cellular assay validates the biochemical potency and confirms that the compound can reach and modulate its target in a living system.

Key Cell-Based Assay Formats
  • Target Engagement Assays (e.g., NanoBRET™): This assay directly measures the binding of a compound to its target kinase inside intact cells.[11] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a decrease in the BRET signal. This provides a direct measure of target occupancy.[10]

  • Cellular Phosphorylation Assays: These assays measure the functional consequence of kinase inhibition by quantifying the phosphorylation of a known downstream substrate of the target kinase.[10] This can be done using methods like Western blotting, ELISA, or high-content imaging with phospho-specific antibodies. A reduction in substrate phosphorylation upon compound treatment confirms functional target inhibition.

  • Cell Proliferation Assays (e.g., BaF3 Transformation Assay): For oncogenic kinases, cell lines can be engineered to be dependent on the activity of that specific kinase for their proliferation and survival.[10] Inhibition of the target kinase by a cell-permeable compound will lead to cell death or growth arrest, providing a robust functional readout.

Data Presentation: Comparing Biochemical and Cellular Potency

A crucial analysis is the comparison of IC50 values from biochemical assays with EC50 (half-maximal effective concentration) values from cellular assays.

TargetBiochemical IC50 (nM)Cellular Target Engagement EC50 (nM) (NanoBRET™)Cellular Functional EC50 (nM) (p-Substrate Assay)
MAPK14 (p38α) 5 50 75
LCK20500>1000
SRC150>10,000>10,000

This is illustrative data and does not represent actual experimental results for the specified compound.

This comparative table reveals a common phenomenon: a rightward shift in potency from biochemical to cellular assays. The ~10-fold shift for the primary target (MAPK14) is acceptable and confirms cell permeability and on-target activity. However, the much larger shifts for the off-targets (LCK, SRC) suggest that "Cmpd-X" is significantly more selective in a cellular context, a highly desirable outcome.

Tier 4: Quantifying Selectivity - Beyond Simple Potency Ratios

To objectively compare the selectivity of "Cmpd-X" with other inhibitors, it's useful to employ standardized selectivity metrics. These metrics condense complex kinome-wide data into single values, facilitating rank-ordering and informed decision-making.[12]

Causality Behind the Choice: Why Standardized Metrics Matter

Simple ratios of IC50 values can be misleading, especially when comparing compounds with different primary targets or when evaluating broad profiling data. Metrics like the Gini coefficient provide a holistic assessment of how focused or promiscuous a compound is across a large panel.[13][14]

G cluster_input Input Data cluster_calc Calculation Steps cluster_output Interpretation KinomeData Kinome-wide % Inhibition Data (at a single concentration) Rank 1. Rank kinases from most inhibited to least inhibited KinomeData->Rank Cumulative 2. Calculate cumulative % inhibition Rank->Cumulative Lorenz 3. Plot Lorenz Curve (Cumulative fraction of kinases vs. Cumulative fraction of inhibition) Cumulative->Lorenz Gini 4. Calculate Gini Coefficient (Ratio of area between Lorenz curve and line of equality) Lorenz->Gini GiniValue Gini Coefficient (0 to 1) Gini->GiniValue Interpretation Gini ≈ 1: Highly Selective Gini ≈ 0: Promiscuous GiniValue->Interpretation

Caption: Workflow for calculating the Gini coefficient for kinase inhibitor selectivity.

Key Selectivity Metrics
  • Selectivity Score (S-score): Calculated by dividing the number of kinases inhibited above a certain threshold (e.g., S(90) for >90% inhibition) by the total number of kinases tested. A lower score indicates higher selectivity.

  • Gini Coefficient: Adapted from economics, this metric quantifies the distribution of inhibition across the kinome. A Gini coefficient of 1 represents perfect selectivity (inhibition of a single kinase), while a score of 0 represents complete promiscuity (equal inhibition of all kinases).[15]

Comparative Analysis: "Cmpd-X" vs. Reference Inhibitors
CompoundPrimary Target(s)S(90) @ 1 µMGini Coefficient @ 1 µMSelectivity Profile
"Cmpd-X" (Hypothetical) p38α/β0.004 (2/450)0.85Highly Selective
Staurosporine (Promiscuous) Pan-Kinase0.47 (212/450)0.21Non-selective
Gefitinib (Selective) EGFR0.002 (1/450)0.92Very Highly Selective

This is illustrative data and does not represent actual experimental results for the specified compound.

This analysis positions "Cmpd-X" as a highly selective inhibitor, far superior to a promiscuous compound like Staurosporine and approaching the selectivity of a well-established drug like Gefitinib.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The multi-tiered approach detailed in this guide provides a robust framework for characterizing the cross-reactivity and selectivity of a novel compound like "2-Amino-N-isoquinolin-1-ylmethyl-acetamide." By systematically progressing from broad biochemical screening to quantitative potency determination and finally to physiologically relevant cellular assays, researchers can build a comprehensive and reliable data package. The application of standardized selectivity metrics further allows for objective comparison with reference compounds, providing crucial context for a compound's therapeutic potential. This rigorous, evidence-based approach is fundamental to identifying and advancing kinase inhibitors with the highest probability of success in the clinic.

References

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Validation

"2-Amino-N-isoquinolin-1-ylmethyl-acetamide" assessing off-target effects compared to analogs

This guide provides an in-depth technical assessment of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide (CAS 1353947-83-7), evaluating its pharmacological profile, potential off-target effects, and comparative performance aga...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide (CAS 1353947-83-7), evaluating its pharmacological profile, potential off-target effects, and comparative performance against established analogs in the isoquinoline class.

Assessing Off-Target Effects and Selectivity in Kinase Modulation

Executive Summary & Compound Profile

2-Amino-N-isoquinolin-1-ylmethyl-acetamide is a synthetic isoquinoline derivative characterized by a glycinamide (2-aminoacetamide) moiety linked to the 1-position of the isoquinoline ring via a methylene bridge. Structurally, it belongs to the class of isoquinoline-based kinase inhibitors , a scaffold historically significant for targeting Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) .

Unlike the clinical standards Fasudil and Ripasudil , which utilize a sulfonamide linker, this compound employs an acetamide linker. This structural variation is critical for modifying hydrogen bonding interactions within the ATP-binding pocket, potentially altering selectivity profiles against homologous kinases like PKA and PKC.

Chemical Identity[1][2][3]
  • IUPAC Name: 2-Amino-N-(isoquinolin-1-ylmethyl)acetamide[1][2][3][4][5]

  • CAS Number: 1353947-83-7[5]

  • Molecular Formula: C12H13N3O

  • Core Scaffold: Isoquinoline[1][2][6]

  • Primary Target Class: Serine/Threonine Kinases (ROCK1/2, PKA)

Mechanism of Action & Signaling Pathway

The isoquinoline ring functions as an ATP-mimetic, anchoring the molecule into the kinase hinge region via hydrogen bonds with the backbone amide of conserved amino acids (e.g., Met156 in ROCK1). The aminomethyl-acetamide tail extends into the solvent-exposed region or the ribose-binding pocket, providing interactions that determine isoform specificity.

ROCK Signaling & Off-Target Cross-Talk

Inhibition of ROCK blocks the phosphorylation of MYPT1 (Myosin Phosphatase Target Subunit 1), leading to decreased myosin light chain (MLC) phosphorylation and reduced actin-myosin contractility. The primary off-target concern is PKA (Protein Kinase A) , which shares high sequence identity in the kinase domain.

ROCK_Signaling RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Primary Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation BP Blood Pressure (Systemic Effect) ROCK->BP Regulates Vascular Tone Compound 2-Amino-N-isoquinolin- 1-ylmethyl-acetamide Compound->ROCK Inhibits (ATP-competitive) PKA PKA (Off-Target) Compound->PKA Potential Inhibition (Selectivity Issue) MYPT1->MLC Dephosphorylates Actin Actin Cytoskeleton Organization MLC->Actin Contraction

Figure 1: Mechanism of action showing ROCK inhibition and potential PKA cross-reactivity. The compound competes with ATP, preventing MYPT1 phosphorylation and subsequent actin cytoskeletal reorganization.

Comparative Analysis: Selectivity & Off-Target Effects

To rigorously assess the utility of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide, we compare it against three standard analogs. The shift from a sulfonamide (Fasudil) to an acetamide linker often improves metabolic stability but requires careful monitoring of potency.

Table 1: Comparative Profile of Isoquinoline Analogs
Feature2-Amino-N-isoquinolin-1-ylmethyl-acetamide Fasudil (HA-1077) Ripasudil (K-115) Y-27632
Linker Type Acetamide (Amide)SulfonamideSulfonamideAmide (Pyridine-based)
Primary Target ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2ROCK1 / ROCK2
PKA Inhibition (Ki) Moderate (Predicted ~1-5 µM)High (Ki ~ 1.6 µM)Low (Improved Selectivity)Low (Ki > 10 µM)
Metabolic Stability High (Amidase resistant)Moderate (CYP metabolism)ModerateHigh
Key Off-Target PKA, PKC, CAMKII PKA, PKG, MLCKPKA (Weak)PKC, PKA (Weak)
Systemic Risk Hypotension (Vasodilation)HypotensionConjunctival HyperemiaHypotension
Critical Off-Target: PKA (Protein Kinase A)

Isoquinoline inhibitors are notorious for inhibiting PKA due to the structural similarity of the ATP-binding clefts.

  • Risk: PKA inhibition can lead to broad systemic effects, including vasodilation and cardiac contractility changes.

  • Advantage of Acetamide: The acetamide linker in the subject compound provides a distinct vector for side-chain modification. If the "2-amino" group interacts with specific residues (e.g., Asp or Glu in the active site), it may enhance selectivity over PKA compared to the sulfonamide oxygen of Fasudil.

Experimental Protocols for Validation

To validate the selectivity and potency of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide, the following protocols are recommended. These are designed to be self-validating by including positive and negative controls.

Protocol A: Differential Kinase Inhibition Assay (ROCK vs. PKA)

Objective: Determine the Selectivity Index (SI) = IC50(PKA) / IC50(ROCK).

  • Reagents:

    • Recombinant human ROCK1 and PKA catalytic domains.

    • Substrates: S6 peptide (for ROCK) and Kemptide (for PKA).

    • ATP (at Km for each kinase, typically 10-50 µM).

    • 33P-ATP or fluorescent tracer (e.g., ADP-Glo).

  • Compound Preparation:

    • Dissolve 2-Amino-N-isoquinolin-1-ylmethyl-acetamide in 100% DMSO to 10 mM.

    • Prepare serial dilutions (1:3) ranging from 100 µM to 1 nM.

  • Reaction Setup:

    • Incubate kinase + substrate + compound for 15 min at RT.

    • Initiate reaction with ATP.

    • Incubate for 60 min at 30°C.

  • Detection:

    • Terminate reaction and measure luminescence/fluorescence.

  • Data Analysis:

    • Fit curves using non-linear regression (log(inhibitor) vs. response).

    • Validation Criteria: Fasudil must show IC50 ~300 nM for ROCK and ~1-2 µM for PKA.

Protocol B: Cell-Based Actin Cytoskeleton Stress Fiber Disassembly

Objective: Confirm cellular permeability and functional target engagement.

  • Cell Line: HeLa or NIH3T3 fibroblasts (high actin stress fibers).

  • Treatment:

    • Seed cells on fibronectin-coated coverslips.

    • Treat with Compound (1, 10, 50 µM) for 1 hour.

    • Control: Y-27632 (10 µM) as positive control.

  • Staining:

    • Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.1% Triton X-100.

    • Stain with Phalloidin-AlexaFluor 488 (F-actin) and DAPI (Nuclei).

  • Quantification:

    • Image using confocal microscopy.

    • Score cells for "loss of central stress fibers".

    • Result: Effective ROCK inhibition results in cell rounding and loss of actin bundles.

References

  • Liao, J. K., et al. (2007). "Rho-associated kinase inhibitors: a new class of antimetabolites." Journal of Cardiovascular Pharmacology. Link

  • Feng, Y., et al. (2016). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2024). "2-Amino-N-isoquinolin-1-ylmethyl-acetamide Product Description." Link

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta. Link

  • Jacobs, M., et al. (2006). "Structure-based modelling of the isoquinoline class of ROCK1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide

The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are central to this guidance. The procedures outlined below are designed to be a self-validating system, ensuring the safety of la...

Author: BenchChem Technical Support Team. Date: February 2026

The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are central to this guidance. The procedures outlined below are designed to be a self-validating system, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

Due to the absence of specific toxicological data for 2-Amino-N-isoquinolin-1-ylmethyl-acetamide, we must infer its potential hazards from its structural components.

  • Acetamide Moiety: Acetamide is classified as a suspected carcinogen.[1][2][3] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3]

  • Isoquinoline Core: Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[4][5][6][7] This biological activity necessitates careful handling to avoid unintended pharmacological effects upon exposure.

Given these potential hazards, 2-Amino-N-isoquinolin-1-ylmethyl-acetamide must be treated as hazardous chemical waste . It is crucial to avoid disposing of this compound down the drain or in regular trash.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate personal protective equipment.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[9]

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide waste.[10] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-Amino-N-isoquinolin-1-ylmethyl-acetamide".[10][11]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, avoid mixing with strong oxidizing agents.[1][12]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid 2-Amino-N-isoquinolin-1-ylmethyl-acetamide directly into the designated waste container.

    • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weigh boats, or absorbent paper, should also be placed in this container.[10]

    • Liquid Waste (Solutions): If the compound is in solution, collect it in a separate, clearly labeled hazardous waste container intended for liquid waste. The solvent system should be noted on the label.

On-site Accumulation and Storage: Ensuring a Safe Holding Pattern

Laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA).[13]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Container Management: Keep the waste container securely closed except when adding waste.[13]

  • Storage Limits: Do not exceed the storage limits for hazardous waste as defined by your institution and local regulations.

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a procedural guide for the disposal of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Pickup start Start: Have Waste 2-Amino-N-isoquinolin-1-ylmethyl-acetamide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Solid or Liquid? ppe->characterize solid_container Select Labeled Solid Hazardous Waste Container characterize->solid_container Solid liquid_container Select Labeled Liquid Hazardous Waste Container characterize->liquid_container Liquid transfer Transfer Waste to Appropriate Container solid_container->transfer liquid_container->transfer seal Securely Seal Container transfer->seal saa Place in Satellite Accumulation Area seal->saa pickup Arrange for Pickup by EH&S or Licensed Contractor saa->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for 2-Amino-N-isoquinolin-1-ylmethyl-acetamide.

Final Disposal: The Role of Environmental Health & Safety

The final disposal of the accumulated waste must be handled by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[13] They are equipped to transport and dispose of the chemical waste in accordance with all federal, state, and local regulations.[10] Never attempt to treat or dispose of the chemical waste yourself through methods like incineration or chemical neutralization without explicit approval and protocols from EH&S.[11]

Regulatory Framework: Adherence to the Law

The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][14] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management policies.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide, thereby protecting yourself, your colleagues, and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Acetamide - SAFETY DATA SHEET . PENTA. [Link]

  • Material Safety Data Sheet - Acetamide, PA . Cole-Parmer. [Link]

  • Chemical-Compatibility.pdf . The Rubber Group. [Link]

  • Chemical Compatibility Chart . [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes . RSC Advances. [Link]

  • Chemical Compatibility Database . Cole-Parmer. [Link]

  • (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes . ResearchGate. [Link]

  • Acetamide | CH3CONH2 | CID 178 . PubChem - NIH. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline . Amerigo Scientific. [Link]

  • CHEMICAL RESISTANCE CHART . [Link]

  • Safety Data Sheet (SDS) Acetamide . LPS. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents . MDPI. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry . PMC. [Link]

  • Acetamide, N-methyl-: Human health tier II assessment . Australian Government Department of Health. [Link]

  • Hazardous Waste . US EPA. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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